REACTION_CXSMILES
|
C[O:2][C:3](=O)[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([I:10])[C:5]=1[CH2:11][N:12]([CH2:23][C:24]([O:26][CH3:27])=[O:25])S(C1C=CC(C)=CC=1)(=O)=O.C[O-].[Na+]>CO>[CH3:27][O:26][C:24]([C:23]1[N:12]=[CH:11][C:5]2[C:4]([C:3]=1[OH:2])=[CH:9][CH:8]=[CH:7][C:6]=2[I:10])=[O:25] |f:1.2|
|
Name
|
3-Iodo-2-{[methoxycarbonylmethyl-(toluene-4-sulfonyl)-amino]-methyl}-benzoic acid methyl ester
|
Quantity
|
37.8 g
|
Type
|
reactant
|
Smiles
|
COC(C1=C(C(=CC=C1)I)CN(S(=O)(=O)C1=CC=C(C=C1)C)CC(=O)OC)=O
|
Name
|
NaOMe
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
220 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring for 18 h at ambient temperature the mixture
|
Duration
|
18 h
|
Type
|
CONCENTRATION
|
Details
|
was concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
To the residue was added 1 N hydrochloric acid (200 mL)
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with hot ethyl acetate (1×300 mL)
|
Type
|
WASH
|
Details
|
The organic phase was then washed with concentrated aqueous NaHCO3 solution (3×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1N=CC2=C(C=CC=C2C1O)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 42% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |